molecular formula C26H25INP B13152002 (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide

(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide

Cat. No.: B13152002
M. Wt: 509.4 g/mol
InChI Key: HZCZXEAVHBOKJM-UHFFFAOYSA-M
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Description

(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C27H27INP. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium group, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide typically involves the reaction of (4-(Dimethylamino)phenyl)triphenylphosphonium chloride with sodium iodide in an appropriate solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Corresponding substituted phosphonium salts.

Scientific Research Applications

(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the formation of reactive intermediates, leading to the desired chemical transformations. The dimethylamino group enhances the electron-donating properties of the ligand, making it more effective in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Dimethylamino)phenyl)diphenylphosphine
  • (4-(Dimethylamino)phenyl)methylphosphonium iodide
  • (4-(Dimethylamino)phenyl)pyridine derivatives

Uniqueness

(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is unique due to its specific structure, which combines the electron-donating properties of the dimethylamino group with the stability and reactivity of the triphenylphosphonium moiety. This combination makes it particularly effective in catalytic applications and as a probe in various research fields .

Properties

Molecular Formula

C26H25INP

Molecular Weight

509.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-triphenylphosphanium;iodide

InChI

InChI=1S/C26H25NP.HI/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1

InChI Key

HZCZXEAVHBOKJM-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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